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Compound of Interest

Compound Name: PYD-106

Cat. No.: B610347

A guide for researchers on the experimental data, protocols, and signaling pathways
associated with PYD-106, a positive allosteric modulator of GIuN2C-containing NMDA
receptors.

This guide provides a comprehensive overview of the published experimental findings for PYD-
106, a pyrrolidinone (PYD) compound that acts as a selective positive allosteric modulator
(PAM) of GluN2C-containing N-methyl-D-aspartate (NMDA) receptors.[1][2][3] The data and
protocols summarized below are intended to assist researchers in replicating and building upon
these key findings in the field of neuropharmacology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative results from electrophysiological
experiments on PYD-106. These experiments characterize its potency, efficacy, and selectivity
for GIuN2C-containing NMDA receptors.

Table 1: Potency and Efficacy of PYD-106 on GIuN1/GIuN2C Receptors
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Parameter

Value

Cell Type

Notes

EC50

13 +1.0 uM

HEK-293 Cells

Concentration for half-
maximal
enhancement of
current responses to
maximally effective

glutamate and glycine.

[1]

Maximal

Enhancement

221% of control

HEK-293 Cells

At 50 uM PYD-106
with maximally

effective glutamate
and glycine.[1][2][3]

Maximal Fitted

236% of control

Xenopus Oocytes

Enhancement of the

maximal fitted current

Response response to 10 uM
glutamate.[1]
Suggests positive
Hill Slope 1.30 £ 0.04 HEK-293 Cells cooperativity in
binding.[1]
Dissociation Constant N Estimated from k_off /
30 uM Not specified

(KD)

k_on.[1]

Table 2: Selectivity of PYD-106 for Different NMDA Receptor Subunits
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Receptor Subunit

Effect of 50 uM PYD-106

Composition (% of control) Cell Type

GIuN1/GIluN2C 224 + 4.5% HEK-293 Cells
GIuN1/GIluN2A 88 £ 2.7% (weak inhibition) HEK-293 Cells
GIuN1/GluN2B 81 £ 1.2% (weak inhibition) HEK-293 Cells
GIuN1/GIluN2D 81 £ 1.0% (weak inhibition) HEK-293 Cells

GIuN1/GIuN2A/GIuN2C

(triheteromeric)

87 £ 2.2% (modest inhibition)

Xenopus Oocytes

Table 3: Effects of PYD-106 on NMDA Receptor Channel Properties

With 100 uM PYD-

Parameter Control Notes
106
i Suggests stabilization
Mean Open Time 0.35+0.07 ms 0.48 £+ 0.07 ms
of the open state.[1]
) Increased frequency
Opening Frequency 0.086 + 0.045 Hz 0.159 + 0.069 Hz

of channel opening.[1]

Table 4: Off-Target Binding Profile of PYD-106

Target Binding Affinity (Ki) Notes
o Showed inhibition in excess of
Kappa-opioid receptor 6.1 uM
50% at 10 pM.[1]
) Showed inhibition in excess of
Dopamine transporter >10 uM
50% at 10 pM.[1]
. Showed inhibition in excess of
Adrenergic a2C receptor >10 uM

50% at 10 PM.[1]

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the literature for PYD-
106.

1. Whole-Cell Patch-Clamp Electrophysiology in HEK-293 Cells

e Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured and
transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g.,
GIuN1 and GIuN2C).

e Recording Solutions:

o External Solution: Contains (in mM): 150 NacCl, 2.5 KCI, 10 HEPES, 0.01 EDTA, and 1.0
CaCl2, with pH adjusted to 7.3 with NaOH.

o Internal Solution: Contains (in mM): 110 D-gluconate, 110 CsOH, 30 CsCl, 5 HEPES, 4
NaCl, 1 CaCl2, 5 BAPTA, and 2 MgATP, with pH adjusted to 7.35 with CsOH.

» Agonist and Modulator Application: NMDA receptors are activated by co-application of
maximally effective concentrations of glutamate (100 pM) and glycine (30 uM). PYD-106 is
dissolved in DMSO to create a stock solution (e.g., 20 or 50 mM) and then diluted into the
external solution to the desired final concentration. The final DMSO concentration should be
kept low (e.g., between 0.005 and 0.5%).

o Data Acquisition: Whole-cell currents are recorded using a patch-clamp amplifier. The
membrane potential is typically held at -60 mV. Data is acquired and analyzed to determine
the effects of PYD-106 on current amplitude.

2. Two-Electrode Voltage-Clamp in Xenopus Oocytes

o Oocyte Preparation and Injection:Xenopus laevis oocytes are prepared and injected with
cRNA encoding the NMDA receptor subunits.

e Recording Solutions:

o Barth's Solution: Used for oocyte incubation.
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o Recording Solution: Contains (in mM): 100 NacCl, 2.5 KCI, 5 HEPES, and 0.1 BaCl2, with
pH adjusted to 7.5.

» Agonist and Modulator Application: Oocytes are perfused with the recording solution
containing glutamate and glycine. PYD-106 is applied in the recording solution at the desired
concentrations.

o Data Acquisition: Membrane currents are recorded using a two-electrode voltage-clamp
amplifier. The holding potential is typically around -40 mV.

3. Single-Channel Recording in Excised Outside-Out Patches

o Patch Excision: Outside-out patches are excised from HEK-293 cells expressing the NMDA
receptors of interest.

e Recording Solutions: Similar to whole-cell recording, but with specific considerations for
single-channel analysis.

o Agonist and Modulator Application: The patch is exposed to a solution containing maximally
effective concentrations of glutamate (100 uM) and glycine (30 uM), with or without PYD-106
(e.g., 100 pM).

» Data Analysis: Single-channel openings and closings are recorded and analyzed to
determine the mean open time and opening frequency.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow for PYD-
106.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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